molecular formula C16H14I2N6O4 B11672120 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B11672120
M. Wt: 608.13 g/mol
InChI Key: YTCTXMUXWHJSCU-DENHBWNVSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a purine derivative linked to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves the condensation of a purine derivative with a hydrazide. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The hydrazide moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, the compound is studied for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.

Medicine

Medically, this compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL derivatives: These compounds share the purine core but differ in the attached functional groups.

    Hydrazide derivatives: Compounds with similar hydrazide moieties but different core structures.

Uniqueness

What sets 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide apart is its combination of a purine derivative with a hydrazide moiety, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C16H14I2N6O4

Molecular Weight

608.13 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14I2N6O4/c1-22-14-12(15(27)23(2)16(22)28)24(7-19-14)6-11(25)21-20-5-8-3-9(17)4-10(18)13(8)26/h3-5,7,26H,6H2,1-2H3,(H,21,25)/b20-5+

InChI Key

YTCTXMUXWHJSCU-DENHBWNVSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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